Product packaging for 1-Cyclopentyl-1h-tetrazole(Cat. No.:CAS No. 919097-69-1)

1-Cyclopentyl-1h-tetrazole

Cat. No.: B8473356
CAS No.: 919097-69-1
M. Wt: 138.17 g/mol
InChI Key: JMNGZOZIYIHZDC-UHFFFAOYSA-N
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Description

Overview of Tetrazole Heterocycles and their Chemical Significance

Tetrazoles are a class of synthetic heterocyclic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. wikipedia.org This high nitrogen content imparts unique chemical properties that have garnered significant attention in various scientific fields, particularly medicinal chemistry and materials science. numberanalytics.comacs.org Tetrazole derivatives are notable for their role as bioisosteres of carboxylic acids, meaning they can often replace a carboxylic acid group in a molecule while maintaining or improving its biological activity. wikipedia.orgresearchgate.net This is attributed to their similar pKa values and planar, delocalized electron systems. wikipedia.orgnih.gov Consequently, several FDA-approved drugs incorporate the tetrazole moiety. acs.orgacgpubs.org Beyond pharmaceuticals, tetrazoles are investigated for use as high-energy materials, such as in propellants and explosives, due to their high heat of formation and the generation of non-toxic nitrogen gas upon decomposition. wikipedia.orgacs.org

Structural Features of 1-Substituted Tetrazoles

The parent tetrazole can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. wikipedia.orgnih.gov In 1-substituted tetrazoles, a substituent group is attached to the nitrogen atom at the 1-position of the tetrazole ring. This substitution prevents tautomerization and locks the molecule into a specific isomeric form. The structure of these compounds is characterized by the planar, aromatic tetrazole ring with a substituent at one of the nitrogen atoms. mdpi.com The nature of this substituent can significantly influence the molecule's physical and chemical properties, including its reactivity and biological activity. numberanalytics.com For instance, the presence of electron-withdrawing or electron-donating groups on the substituent can alter the electronic environment of the tetrazole ring. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating the structure of these compounds. acgpubs.org In ¹H NMR spectra, the proton on the tetrazole ring of 1-substituted derivatives typically appears as a distinct singlet. acgpubs.orgmdpi.com

Historical Context of Tetrazole Synthesis and Application

The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin. nih.govresearchgate.net However, it was not until the mid-20th century that research into tetrazole compounds began to expand rapidly as their potential applications in various fields became apparent. nih.gov One of the most common and historically significant methods for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often catalyzed by an acid. nih.govresearchgate.net Another widely used method, particularly for the synthesis of 1-substituted tetrazoles, involves the reaction of a primary amine, an orthoester like triethyl orthoformate, and sodium azide. mdpi.comcore.ac.ukorganic-chemistry.org This latter method is valued for its use of readily available starting materials. mdpi.com The development of multicomponent reactions, such as the Ugi tetrazole synthesis first reported in 1961, has further expanded the synthetic toolbox for creating diverse and complex tetrazole derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4 B8473356 1-Cyclopentyl-1h-tetrazole CAS No. 919097-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919097-69-1

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-cyclopentyltetrazole

InChI

InChI=1S/C6H10N4/c1-2-4-6(3-1)10-5-7-8-9-10/h5-6H,1-4H2

InChI Key

JMNGZOZIYIHZDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NN=N2

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopentyl 1h Tetrazole and Derivatives

General Strategies for N-Alkylation of Tetrazoles

N-alkylation of a 5-substituted-1H-tetrazole is a common and direct method for introducing an alkyl group, such as a cyclopentyl moiety, onto the tetrazole ring. A significant challenge in this approach is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. mdpi.comresearchgate.net The ratio of these isomers is influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, reaction conditions, and the solvent. researchgate.net

Conventional N-alkylation typically involves the reaction of a 5-substituted-1H-tetrazole with an alkylating agent, such as an alkyl halide (e.g., cyclopentyl bromide), in the presence of a base. The base deprotonates the acidic N-H of the tetrazole, forming a tetrazolate anion which then acts as a nucleophile.

Commonly used bases include alkali metal carbonates (e.g., K₂CO₃) and hydroxides. mdpi.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. However, a significant drawback of these methods is the frequent formation of both 1,5- and 2,5-disubstituted tetrazole regioisomers, which can be difficult to separate. researchgate.net For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K₂CO₃ resulted in two separable regioisomers. mdpi.com

A study on the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines highlights that while 2,5-disubstituted tetrazoles are often preferentially formed, the 1,5-disubstituted isomer can also be isolated. rsc.org The regioselectivity in these reactions is highly variable and does not depend solely on steric hindrance. rsc.org

Table 1: Examples of Conventional N-Alkylation of Tetrazoles

Tetrazole Substrate Alkylating Agent Base/Solvent Products Reference
N-benzoyl 5-(aminomethyl)tetrazole Benzyl bromide K₂CO₃ Mixture of 1,5- and 2,5-disubstituted regioisomers mdpi.com
5-Phenyl-1H-tetrazole Propyl bromide Not specified Mixture of 1-propyl- and 2-propyl-5-phenyltetrazole researchgate.net
Various 5-substituted 1H-tetrazoles Aliphatic amines (via diazotization) 1,3-(2,2-dimethyl)propanedinitrite / Ethyl acetate Preferential formation of 2,5-disubstituted tetrazoles organic-chemistry.orgnih.gov

To improve reaction rates and, in some cases, regioselectivity, various catalytic systems have been developed for the N-alkylation of tetrazoles. Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide, are effective in facilitating reactions between reagents in immiscible phases (solid-liquid or liquid-liquid systems). researchgate.net This technique has been successfully applied to the alkylation of 1-aryltetrazol-5-ones with alkyl bromides, demonstrating a convenient route to N-alkylated products. researchgate.net

More recently, transition-metal-free approaches have emerged. One such method employs n-Bu₄NI as a catalyst with t-BuOOH as an oxidant for the direct alkylation of aryl tetrazoles. nih.gov This reaction proceeds via a direct C-N bond formation through sp³ C-H activation of a wide range of benzylic C-H substrates. nih.gov

Another innovative method involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. organic-chemistry.orgnih.gov This process can be performed as a one-pot sequence following a 1,3-dipolar cycloaddition to form the initial tetrazole ring. organic-chemistry.orgnih.gov

Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide (B81097) (N₃⁻) is one of the most fundamental and widely used methods for constructing the tetrazole ring. nih.govnih.gov This approach can be adapted to synthesize N-substituted tetrazoles either by subsequent alkylation of the resulting 1H-tetrazole or, more directly, by using an organic azide (e.g., cyclopentyl azide) in the cycloaddition reaction.

The formal [3+2] cycloaddition of azides to nitriles is a powerful tool for tetrazole synthesis. acs.org The reaction mechanism can vary, involving either a concerted cycloaddition or a stepwise nucleophilic attack followed by ring closure, depending on the nature of the azide species and reaction conditions. acs.org Simple heating of an azide salt with a nitrile in solution, typically at high temperatures (100-150 °C), can produce the corresponding tetrazole in high yield. acs.org However, the high activation energy often associated with this reaction has prompted the development of numerous catalytic systems to enable the reaction under milder conditions. acs.org

A wide array of metal-based catalysts have been shown to effectively promote the [3+2] cycloaddition of azides and nitriles. These catalysts function as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org This activation lowers the reaction temperature and time required, while often improving yields. organic-chemistry.org

Zinc salts, such as ZnCl₂ and Zn(OTf)₂, are among the most common and versatile catalysts for this transformation, allowing the reaction to proceed readily with a broad scope of nitrile substrates, including aromatic, alkyl, and vinyl nitriles. organic-chemistry.org Other transition metal salts and complexes based on copper, cobalt, and nickel have also been successfully employed. acs.orgrsc.orgresearchgate.net For example, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the coordination of the nitrile to the metal center, followed by the cycloaddition with an azide ligand. nih.govacs.org Heterogeneous catalysts, such as cobalt-nickel nanoparticles on magnetic mesoporous hollow spheres, have also been developed, offering high catalytic activity and the advantage of easy recovery and reusability. rsc.org

Table 2: Examples of Metal Catalysts for Azide-Nitrile Cycloaddition

Catalyst Nitrile Substrate Azide Source Conditions Yield Reference
Zinc(II) chloride Various thiocyanates and nitriles Sodium azide Isopropanol Very good yields organic-chemistry.org
Cobalt(II) complex Various organonitriles Sodium azide Methanol, reflux Up to 99% nih.govacs.org
Co–Ni/Fe₃O₄@MMSHS Aromatic nitriles Sodium azide Mild conditions Up to 98% rsc.org
Cu₂O Aldehydes (in situ nitrile formation) TBAA DMF, 100 °C Not specified researchgate.net

In addition to metal-based systems, organocatalysts have been developed for the azide-nitrile cycloaddition, providing an alternative, metal-free approach. Amine salts, such as pyridine (B92270) hydrochloride, can catalyze the reaction between sodium azide and various organic nitriles in DMF, affording 5-substituted 1H-tetrazoles in good to excellent yields under relatively mild conditions. tandfonline.com

Another notable organocatalytic system involves a Vilsmeier-Haack-type catalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride. organic-chemistry.org This catalyst activates the nitrile substrate, accelerating the coupling with sodium azide under neutral conditions, often enhanced by microwave heating. organic-chemistry.org These methods avoid the use of potentially toxic or expensive metals, contributing to more sustainable synthetic protocols. organic-chemistry.org

Reaction of Nitriles with Azides

Microwave-Assisted Cycloaddition Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of 1-substituted tetrazole synthesis, microwave irradiation has been effectively employed in the heterocyclization of primary amines with triethyl orthoformate and sodium azide.

One notable method utilizes zinc sulfide (B99878) nanoparticles (ZnS NPs) as a heterogeneous catalyst under solvent-free conditions. A mixture of a primary amine (1 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1 mmol), and ZnS NPs (0.06 g) is subjected to microwave irradiation at 600 watts and a temperature of 60°C. tandfonline.com The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with a 1:1 solution of water and ethyl acetate, stirred, and centrifuged to separate the catalyst. This protocol offers several advantages, including the absence of an acidic catalyst, solvent-free conditions, and the use of a recyclable catalyst, making it a greener synthetic route. tandfonline.com

The application of this microwave-assisted, ZnS NP-catalyzed method to various primary amines has demonstrated its efficiency, affording the corresponding 1-substituted tetrazoles in excellent yields.

Table 1: Microwave-Assisted Synthesis of 1-Substituted-1H-tetrazoles using ZnS NPs

EntryAmineProductTime (min)Yield (%)
1Aniline1-Phenyl-1H-tetrazole896
24-Methylaniline1-(p-Tolyl)-1H-tetrazole794
34-Methoxyaniline1-(4-Methoxyphenyl)-1H-tetrazole1092
44-Chloroaniline1-(4-Chlorophenyl)-1H-tetrazole698
54-Bromoaniline1-(4-Bromophenyl)-1H-tetrazole697
64-Nitroaniline1-(4-Nitrophenyl)-1H-tetrazole598
7Benzylamine1-Benzyl-1H-tetrazole1290
8Cyclohexylamine1-Cyclohexyl-1H-tetrazole1588

Data sourced from a study on the rapid microwave-promoted heterocyclization of primary amines. tandfonline.com

Cycloaddition with Isothiocyanates for Thiolated Derivatives

The synthesis of thiolated tetrazole derivatives can be achieved through the cycloaddition of isothiocyanates with sodium azide. A straightforward, one-pot synthesis of 1-substituted tetrazole-5-thiones is conducted in water. In this procedure, an organic isothiocyanate (1 mmol) is reacted with sodium azide (1.2 mmol) in the presence of pyridine (3 mmol) in water (3 mL) at room temperature. The reaction is typically complete within 2 to 6 hours, yielding the corresponding 1-substituted tetrazole-5-thione in good to excellent yields.

This method is advantageous due to its operational simplicity, use of water as a solvent, and high efficiency. The reaction has been successfully applied to a range of alkyl and aryl isothiocyanates.

Table 2: Synthesis of 1-Substituted Tetrazole-5-thiones in Water

EntryIsothiocyanateTime (h)Yield (%)
1Ethyl isothiocyanate295
2Allyl isothiocyanate292
3Propyl isothiocyanate293
4Isopropyl isothiocyanate678
5Cyclohexyl isothiocyanate676
6Phenyl isothiocyanate283
74-Methylphenyl isothiocyanate285
84-Methoxyphenyl isothiocyanate281
94-Chlorophenyl isothiocyanate288

Data extracted from a study on the facile one-pot synthesis of 1-substituted tetrazole-5-thiones. researchgate.net

Multi-Component Reactions for Tetrazole Scaffold Construction

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step, starting from three or more reactants. The construction of the 1-substituted tetrazole scaffold is well-suited to this strategy.

Reactions Involving Amines, Orthoformates, and Sodium Azide

A common and effective MCR for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine, an orthoformate (such as triethyl orthoformate), and sodium azide. This reaction can be promoted by various catalysts and the conditions can be optimized to enhance yields and reaction rates.

The efficiency of the multi-component synthesis of 1-substituted tetrazoles is highly dependent on the reaction conditions, including the choice of solvent and temperature. While various solvents can be employed, studies have shown that solvent-free conditions can be highly effective, particularly when coupled with microwave irradiation. tandfonline.com

In conventional heating methods, the choice of solvent plays a crucial role. For instance, the synthesis of 1-substituted tetrazoles has been carried out using a Natrolite zeolite catalyst under solvent-free conditions at 120°C. The optimization of this reaction involved screening various solvents.

Table 3: Optimization of Solvent in the Synthesis of 1-Phenyl-1H-tetrazole

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101055
2Dioxane1001060
3Acetonitrile801040
4DMF1201065
5No solvent120492

Data adapted from a study on the green synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. rsc.org

The results indicate that for this particular catalytic system, a solvent-free approach provides a significantly higher yield in a shorter reaction time.

Lewis acids are effective catalysts for the multi-component synthesis of 1-substituted tetrazoles. Among these, Ytterbium(III) triflate (Yb(OTf)₃) has proven to be a highly efficient catalyst for the reaction between amines, triethyl orthoformate, and sodium azide. organic-chemistry.orgorganic-chemistry.org The use of Yb(OTf)₃ allows for milder reaction conditions and often leads to high yields of the desired tetrazole products. organic-chemistry.org

The catalytic activity of Yb(OTf)₃ has been demonstrated in the synthesis of a variety of 1-substituted tetrazoles, including those with alkyl and aryl substituents.

Table 4: Yb(OTf)₃-Catalyzed Synthesis of 1-Substituted-1H-tetrazoles

EntryAmineTime (h)Yield (%)
1Aniline892
24-Nitroaniline895
32-Methylaniline1089
44-Methoxyaniline1093
5Benzylamine1285
6Cyclohexylamine1282
7n-Butylamine1286
8Allylamine1284

Data compiled from a study on the facile synthesis of 1-substituted-1H-1,2,3,4-tetrazoles catalyzed by ytterbium triflate hydrate. organic-chemistry.org

The recyclability of the Yb(OTf)₃ catalyst has also been demonstrated, adding to the economic and environmental advantages of this method. organic-chemistry.org

Aldehyde and N-Tosylhydrazone Based Syntheses

While less common for the direct formation of the tetrazole ring from acyclic precursors, aldehydes and N-tosylhydrazones can be involved in the synthesis of tetrazole derivatives. One such application is in the preparation of alkyl 1H-tetrazol-5-yl thioethers. This one-pot procedure involves the initial condensation of an aldehyde with N-tosylhydrazine to form an N-tosylhydrazone in situ. This intermediate is then reductively coupled with a 1H-tetrazole-5-thiol under metal-free conditions to afford the desired thioether.

The reaction is typically carried out by stirring the aldehyde, N-tosylhydrazine, and 1H-tetrazole-5-thiol in a suitable solvent. This method provides a straightforward and efficient route to a variety of alkyl 1H-tetrazol-5-yl thioethers in high yields.

Sulfinyl/Sulfonyl Cyanide Methodologies

The use of sulfonyl cyanides in tetrazole synthesis represents a significant "click chemistry" approach, specifically through the Huisgen 1,3-dipolar cycloaddition. researchgate.net This method provides a reliable route to 5-sulfonyl-substituted tetrazoles, which are valuable intermediates.

The primary method for generating 5-sulfonyl-1H-tetrazole intermediates is the cycloaddition reaction between an azide and a sulfonyl cyanide. researchgate.netnih.gov This reaction creates the tetrazole ring with the sulfonyl group directly attached at the 5-position.

Another pathway involves the oxidation of 5-alkylsulfanyl or 5-arylsulfanyl-1H-tetrazoles. The sulfur atom in these compounds can be oxidized to form the corresponding sulfinyl and sulfonyl derivatives. researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid. researchgate.net The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfinyl (sulfoxide) stage or proceeds to the sulfonyl (sulfone) stage. researchgate.net

Table 1: Oxidation Reactions for 5-Sulfinyl/Sulfonyl-1H-tetrazole Formation

Starting Material Oxidizing Agent Product Reference
5-Alkylsulfanyl-1H-tetrazole Hydrogen peroxide in acetic acid 5-Alkylsulfinyl-1H-tetrazole researchgate.net

The sulfonyl group is a highly effective leaving group, making 5-sulfonyl-1H-tetrazoles versatile intermediates for further functionalization. researchgate.net The strong activation effect of the sulfonyl group facilitates its displacement by various nucleophiles. researchgate.net This allows for the introduction of a wide range of substituents at the 5-position of the tetrazole ring.

Methods based on the nucleophilic substitution of sulfur-containing leaving groups are frequently employed in tetrazole chemistry. researchgate.net For instance, 5-methylsulfinyl- and 5-phenylsulfonyl-1H-tetrazoles can react with alkoxides to yield 5-alkoxy-1H-tetrazoles. researchgate.net This reactivity underscores the utility of these sulfur-containing intermediates in synthesizing diverse tetrazole derivatives that would be difficult to access directly.

Electrochemical Synthesis Approaches for Tetrazole Systems

Electrochemical synthesis has emerged as a powerful and green alternative to traditional methods for constructing tetrazole rings. researchgate.netrsc.org These methods often operate at room temperature and normal pressure, providing chemo-, regio-, and stereoselective syntheses by transferring electrons under precisely controlled potentials. researchgate.netrsc.org

A key advantage of electrosynthesis is its ability to generate reactive species in situ from stable and readily available reagents. researchgate.net Several electrochemical multicomponent reactions (e-MCRs) have been developed for the modular assembly of diverse tetrazoles from simple feedstocks like alkanes and nitriles. rsc.orgnih.gov For example, an unprecedented electrochemical [3+2] cycloaddition has been developed using readily available azides and hydrazones under metal- and oxidant-free conditions, highlighting the green credentials of this approach. rsc.org This technique avoids harsh reagents and minimizes waste, aligning with the principles of sustainable chemistry. rsc.org The direct comparison between electrosynthesis and chemical synthesis for targeted tetrazoles has substantiated the unique potential of electrochemistry to expand chemical reactivity and access novel compounds. nih.gov

Regioselectivity and Stereoselectivity in 1-Cyclopentyl-1H-Tetrazole Synthesis

The synthesis of this compound requires precise control over the position of the cyclopentyl group on the tetrazole ring, a challenge known as regioselectivity. When alkylating a 5-substituted-1H-tetrazole, a mixture of 1,5- and 2,5-disubstituted isomers is often produced. rsc.org While the 2,5-disubstituted tetrazole is frequently the major product, the regioselectivity is highly variable and depends on factors beyond simple steric hindrance. rsc.org

However, a more direct and regioselective route to 1-substituted tetrazoles is the [2+3] cycloaddition of an organic azide (e.g., cyclopentyl azide) with a nitrile. This reaction is generally accepted to proceed via a concerted mechanism that selectively yields the 1-alkylated product. acs.org

Stereoselectivity becomes a critical consideration when the cyclopentyl ring itself contains chiral centers. In such cases, the synthesis must be designed to control the three-dimensional arrangement of the final product. For example, the ring-opening of a chiral bicyclic vinyl aziridine (B145994) with a tetrazole-based nucleophile proceeds via an SN2 pathway in a regio- and stereospecific manner, yielding a product with defined stereochemistry. mdpi.com For the synthesis of the parent this compound from non-chiral starting materials, regioselectivity remains the primary synthetic challenge.

Scalability and Industrial Adaptations of Synthetic Routes

Transitioning tetrazole synthesis from the laboratory to an industrial scale presents significant challenges, primarily related to safety, cost, and efficiency. jchr.org The use of potentially hazardous reagents like sodium azide and hydrazoic acid necessitates robust safety protocols. scribd.com

A key industrial adaptation has been the shift from traditional batch reactors to continuous flow microreactor systems. scribd.com This technology offers significant advantages for the synthesis of 5-substituted 1H-tetrazoles. scribd.com Continuous flow processing allows for the safe in situ generation and immediate consumption of hazardous intermediates like hydrazoic acid, eliminating the need for their storage and handling in large quantities. scribd.com Microreactors also provide superior heat and mass transfer, enabling reactions to be performed safely at high temperatures, which can dramatically reduce reaction times to just a few minutes while achieving high yields. scribd.com

Furthermore, the development of heterogeneous and nanocrystalline catalysts offers improved scalability. scielo.org.za These catalysts are often more stable, easily separated from the reaction mixture, and can be recovered and reused, which reduces waste and lowers production costs. scielo.org.za Green chemistry principles, such as using eco-friendly solvents and avoiding toxic reagents, are increasingly important in developing scalable and sustainable manufacturing processes for tetrazole-based active pharmaceutical ingredients (APIs). jchr.org

Chemical Reactivity and Transformations of 1 Cyclopentyl 1h Tetrazole

Reactivity at the Tetrazole Ring System

The high nitrogen content of the tetrazole ring makes it exceptionally stable and electron-deficient. This electronic character dictates its behavior in reactions involving the ring system itself.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic compounds, wherein an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The feasibility of this reaction is highly dependent on the electron density of the ring; activating groups increase the rate of reaction by donating electrons, while deactivating groups withdraw electrons and slow or prevent the reaction. wikipedia.org

The tetrazole ring contains four electronegative nitrogen atoms, which exert a strong electron-wielding effect. This makes the ring highly electron-deficient and, consequently, strongly deactivated towards electrophilic aromatic substitution. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not viable on the tetrazole ring itself because the ring is not nucleophilic enough to attack the electrophile. youtube.commasterorganicchemistry.com The reaction requires a strong electrophile and an acid catalyst, which the deactivated tetrazole ring is unable to engage with. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack on the Tetrazole Ring

Direct nucleophilic attack on the carbon atom of the 1-Cyclopentyl-1H-tetrazole ring is generally not a favored reaction pathway. The aromaticity of the ring system provides significant stabilization, and there is no suitable leaving group attached to the ring carbon to facilitate a nucleophilic aromatic substitution reaction. Such reactions typically require either a potent activating group to make the ring susceptible to attack or a good leaving group at the position of substitution.

Controlled Thermal Decomposition Pathways

Tetrazole derivatives are known for their high energy content and can undergo decomposition upon heating. researchgate.net Controlled thermal decomposition of tetrazoles is a significant transformation pathway that can lead to the formation of highly reactive intermediates. beilstein-journals.orgnih.gov This process often involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically very stable molecule, which provides a strong driving force for the reaction. researchgate.netucr.edu The specific products and pathways depend on the substitution pattern of the tetrazole ring. researchgate.netucr.edu

A primary pathway for the thermal or photochemical decomposition of certain substituted tetrazoles is the formation of nitrilimines. researchgate.netnih.gov This reaction is particularly characteristic of 2,5-disubstituted tetrazoles, which undergo a retro-1,3-dipolar cycloaddition to release N₂ and generate the nitrilimine intermediate. researchgate.net

For 1,5-disubstituted tetrazoles like this compound, direct formation of a nitrilimine via thermal decomposition is less common. However, these compounds can be chemically converted into intermediates that will generate nitrilimines. oup.comoup.com For instance, activation of a 5-substituted tetrazole, such as through triflylation, can facilitate a sequence of ring-chain tautomerization and subsequent denitrogenation to produce a reactive N-triflyl-nitrilimine. oup.comoup.com Nitrilimines are highly reactive 1,3-dipoles that exist only transiently and are typically generated in situ for subsequent reactions. nih.gov

Plausible pathway for Nitrilimine generation from a 5-Aryl-1H-tetrazole derivative:

Step 1: Sulfonylation of the tetrazole with triflic anhydride to give an N-triflylated tetrazole intermediate. oup.comoup.com

Step 2: The 2-triflylated isomer undergoes ring-chain tautomerization to form an α-diazo diazene intermediate. oup.comoup.com

Step 3: Subsequent thermal denitrogenation (loss of N₂) yields the N-triflyl-nitrilimine. oup.comoup.com

Once generated, nitrilimines are versatile intermediates for the synthesis of various five-membered nitrogen-containing heterocycles through 1,3-dipolar cycloaddition reactions. nih.govchim.it These reactions are powerful synthetic tools due to their high regioselectivity. oup.comchim.it The nitrilimine acts as the 1,3-dipole, reacting with a wide range of "dipolarophiles" containing double or triple bonds. nih.govalaqsa.edu.ps

The table below illustrates the types of heterocyclic compounds that can be synthesized from the cycloaddition reactions of in situ-generated nitrilimines with various dipolarophiles.

Dipolarophile ClassExample DipolarophileResulting Heterocycle
AlkenesStyrenePyrazolines
AlkynesPhenylacetylenePyrazoles
NitrilesAcetonitrile1,2,4-Triazoles
IminesN-Benzylideneaniline1,2,4-Triazolidines
IsocyanidesPhenyl isocyanide1,2,4-Triazolimines

This table is a generalized representation of nitrilimine reactivity based on available literature. nih.govoup.comoup.comchim.it

Reactivity of Peripheral Functional Groups (e.g., in this compound-5-thiol)

When functional groups are attached to the tetrazole ring, the reactivity of these peripheral groups often dominates the chemistry of the molecule. A prominent example is this compound-5-thiol, where the thiol (-SH) group provides a site for a variety of chemical transformations.

The thiol group and its conjugate base, the thiolate, are effective nucleophiles. Research on structurally similar 1-substituted-1H-tetrazole-5-thiols has demonstrated several key reaction types:

Alkylation: The sulfur atom can be readily alkylated using various electrophiles, such as alkyl halides, to form thioethers. This is a common method for synthesizing derivatives. researchgate.net

Nucleophilic Ring-Opening: The thiol can act as a nucleophile to open strained rings. For example, it can react with bicyclic vinyl aziridines in a regio- and stereospecific Sₙ2 reaction, attacking the less sterically hindered carbon of the aziridine (B145994) ring. mdpi.com

Ambident Reactivity: 5-Mercapto-1H-tetrazoles can exhibit ambident reactivity, where nucleophilic attack can occur through either the exocyclic sulfur atom or one of the ring nitrogen atoms. beilstein-journals.orgnih.gov This can lead to the formation of a mixture of S-substituted and N-substituted products, depending on the reactants and reaction conditions. nih.gov For instance, in reactions with in situ-generated thiocarbonyl S-methanides, both S-H insertion products (dithioacetals) and N-H insertion products (thioaminals) have been observed. beilstein-journals.orgnih.gov

The following table summarizes some reported reactions involving the peripheral thiol group of tetrazole-5-thiols.

Reagent ClassSpecific ReagentReaction TypeProduct Type
HaloalkanesChloroacetone, Phenacyl bromideAlkylation5-(Alkylthio)-1H-tetrazoles
Aziridines6-Azabicyclo[3.1.0]hex-3-en-2-olNucleophilic Ring-OpeningThiol-incorporated aminocyclopentitols
Thiocarbonyl YlidesIn situ generated from thiadiazolinesInsertion ReactionDithioacetals (S-attack) or Thioaminals (N-attack)

Data compiled from studies on various 1-substituted-1H-tetrazole-5-thiols. researchgate.netmdpi.combeilstein-journals.orgnih.gov

Oxidation Reactions

The sulfur atom in this compound-5-thiol is susceptible to oxidation, leading to various products depending on the reagents and reaction conditions. The most common oxidation reactions involve the formation of disulfides and sulfoxides.

The selective oxidation of thiols to disulfides is a fundamental transformation in organic sulfur chemistry. biolmolchem.com This oxidative coupling involves the formation of a sulfur-sulfur bond between two thiol molecules. For this compound-5-thiol, this reaction yields bis(1-cyclopentyl-1H-tetrazol-5-yl) disulfide. A variety of oxidizing agents can accomplish this conversion, ranging from mild, air-based oxidation to more controlled chemical oxidants. biolmolchem.comnih.gov The reaction is often clean, and in many biological and synthetic contexts, this thiol-disulfide interchange is a critical process. nih.gov

Dimethyl sulfoxide (DMSO) in the presence of an acid catalyst like hydroiodic acid (HI) has been shown to be an effective system for the oxidative coupling of various thiols to their corresponding disulfides with good to excellent yields. biolmolchem.com The general order of reactivity for thiols in such oxidations is aromatic > aralkyl > alkyl. sci-hub.ru

Table 1: Common Oxidizing Systems for Thiol to Disulfide Conversion

Oxidizing Agent/System Conditions Comments
Dimethyl sulfoxide (DMSO) / HI Acetonitrile, Room Temp Clean reaction, product easily isolated. biolmolchem.com
Air (O₂) Often requires a catalyst Can be slow; common in biological systems. nih.gov
Hydrogen Peroxide (H₂O₂) Varies Common, "green" oxidant.
Iodine (I₂) Basic conditions Classic method for quantitative conversion.

This table is interactive. Click on headers to sort.

The formation of a sulfoxide from this compound-5-thiol is a two-step process. First, the thiol must be converted into a sulfide (B99878) (thioether). This is typically achieved through a nucleophilic substitution reaction, such as alkylation with an alkyl halide (see section 3.2.3). The resulting sulfide, for instance, 5-(alkylthio)-1-cyclopentyl-1H-tetrazole, can then be selectively oxidized to the corresponding sulfoxide.

A range of reagents can achieve the oxidation of sulfides to sulfoxides without over-oxidation to the sulfone. organic-chemistry.org A common and environmentally friendly method utilizes hydrogen peroxide, often in a solvent like glacial acetic acid, under transition-metal-free conditions. nih.gov This procedure is known for its simplicity and high yields. nih.gov Another effective reagent for this transformation is sodium periodate. acs.org

Table 2: Reagents for Sulfide to Sulfoxide Oxidation

Oxidizing Agent Solvent Temperature Key Features
Hydrogen Peroxide (30%) Glacial Acetic Acid Room Temperature "Green" chemistry, simple workup, high yields. nih.gov
Sodium Periodate (NaIO₄) Methanol/Water 0-25 °C Widely used, reliable for various sulfides. acs.org
tert-Butyl hydroperoxide (TBHP) Methanesulfonic acid Varies Used in oxidative thiol-ene reactions. organic-chemistry.org

This table is interactive. Click on headers to sort.

Reduction Reactions

Reduction reactions involving this compound-5-thiol derivatives primarily focus on the cleavage of disulfide bonds or the deoxygenation of sulfoxides.

This transformation can be interpreted in two main ways: the reduction of a disulfide back to a thiol or the reduction of a sulfoxide to a sulfide.

The disulfide bond of bis(1-cyclopentyl-1H-tetrazol-5-yl) disulfide can be readily cleaved to regenerate the parent thiol. Dithiol-based reducing agents, such as dithiothreitol (DTT), are highly effective for the quantitative reduction of disulfide bonds, particularly in aqueous solutions. mdpi.com These reagents work by a thiol-disulfide exchange mechanism. nih.gov Other methods include the use of phosphines, like tris(2-carboxyethyl)phosphine (TCEP), or metal hydrides under specific conditions.

The reduction of a sulfoxide derivative, such as 5-(alkylsulfinyl)-1-cyclopentyl-1H-tetrazole, back to the corresponding sulfide is also a common transformation. Reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) have been shown to be efficient for the deoxygenation of sulfoxides under solvent-free conditions. organic-chemistry.org

The formation of hydrogen sulfide (H₂S) from this compound-5-thiol is a more demanding reduction that requires the cleavage of the carbon-sulfur bond. This is not a typical synthetic transformation and generally requires harsh reaction conditions. Such reactions are less common and specific methodologies for this conversion on tetrazole-thiols are not well-documented in standard literature. The high stability of the tetrazole ring and the C-S bond means that forcing conditions could lead to decomposition of the entire molecule rather than selective H₂S elimination.

Nucleophilic Substitution Reactions

The thiol group of this compound-5-thiol, particularly in its deprotonated thiolate form, is an excellent nucleophile. It readily participates in a variety of nucleophilic substitution reactions with suitable electrophiles.

Research on analogous compounds, such as 1-methyl-1H-tetrazole-5-thiol, demonstrates this reactivity. For example, the thiol can act as a nucleophile in the ring-opening of strained heterocycles like bicyclic vinyl aziridines. mdpi.comresearchgate.net This SN2 reaction proceeds under mild conditions to afford thiol-incorporated aminocyclopentitols in high yield. mdpi.comresearchgate.net Similarly, 1-substituted 5-mercapto-1H-tetrazoles can initiate the ring-opening of donor-acceptor cyclopropanes. beilstein-journals.org

The tetrazole-thiolate is also a competent nucleophile in aromatic substitution reactions (SNAr). It has been shown to displace fluorine from highly activated aromatic rings like pentafluoropyridine to yield 4-substituted tetrafluoropyridine derivatives. researchgate.net

Table 3: Examples of Nucleophilic Reactions of 1-Alkyl-1H-tetrazole-5-thiols

Electrophile Reaction Type Product Type
Alkyl Halides (e.g., CH₃I) SN2 Alkylation 5-(Alkylthio)-1H-tetrazole (Sulfide)
Bicyclic Aziridines SN2 Ring-Opening Thiol-incorporated aminocyclopentitol mdpi.com
Pentafluoropyridine SNAr 4-(Tetrazol-5-ylthio)tetrafluoropyridine researchgate.net

This table is interactive. Click on headers to sort.

This reactivity allows for the straightforward synthesis of various 5-(alkylthio)-1H-tetrazoles, which are precursors for the sulfoxides mentioned in section 3.2.1.2. rsc.org

Reactivity of Cyclopentyl Moiety

The chemical reactivity of this compound is dominated by the aromatic tetrazole ring, with the N-linked cyclopentyl moiety being largely inert under typical reaction conditions. The tetrazole ring's high nitrogen content and aromatic character confer significant stability. Consequently, the cyclopentyl group primarily serves as a lipophilic, steric bulk component rather than a reactive handle.

Research specifically detailing the chemical transformations of the cyclopentyl group in this particular molecule is not extensively documented. However, based on the general principles of organic chemistry, the reactivity of the cyclopentyl moiety is expected to be low, similar to that of a standard cycloalkane. The C-H bonds on the cyclopentyl ring are strong and unactivated. The adjacent 1-tetrazolyl group is strongly electron-withdrawing, which would further deactivate the cyclopentyl C-H bonds towards electrophilic substitution.

Derivatization Strategies for Complex Molecular Architectures

While the cyclopentyl group itself is not a primary site for derivatization, the this compound scaffold is a highly valuable building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. nih.govresearchgate.net In this context, the entire 1-cyclopentyltetrazole unit is incorporated into a larger molecule. This strategy leverages the tetrazole ring as a metabolically stable bioisostere of a carboxylic acid, while the cyclopentyl group provides tailored lipophilicity and conformational rigidity to enhance pharmacokinetic properties. nih.govresearchgate.netnih.gov

The most effective derivatization strategies involve using a functionalized version of this compound, typically with a reactive group at the C5 position of the tetrazole ring. This allows the moiety to be coupled to other molecular fragments to build complexity. By preparing precursors such as 5-halo- or 5-stannyl-1-cyclopentyl-1H-tetrazole, a variety of modern cross-coupling reactions can be employed.

These methods provide a robust and versatile platform for integrating the 1-cyclopentyltetrazole moiety into diverse molecular scaffolds, which is a common approach in drug discovery programs aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. nih.gov

Below is an interactive table summarizing common derivatization strategies using functionalized this compound as a building block.

Table 1: Derivatization Strategies via C5-Functionalized this compound

C5-Functional Group Coupling Reaction Coupling Partner Resulting Linkage Application
-Br or -I Suzuki Coupling Aryl/Heteroaryl Boronic Acid C5-Aryl Synthesis of biaryl structures
-Br or -I Stille Coupling Organostannane C5-Alkenyl/Aryl Creation of complex organic frameworks
-Br or -I Heck Coupling Alkene C5-Alkenyl Introduction of vinyl groups
-Sn(Bu)₃ Stille Coupling Aryl/Alkenyl Halide C5-Aryl/Alkenyl Building substituted heterocycles
-B(OH)₂ Suzuki Coupling Aryl/Heteroaryl Halide C5-Aryl Formation of C-C bonds in APIs

| -SH | Nucleophilic Substitution | Alkyl Halide | C5-Thioether | Linkage to aliphatic side chains |


Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable insights into the molecular vibrations and functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of a 1-substituted tetrazole is characterized by several key vibrational modes. For the tetrazole ring, characteristic stretching and bending vibrations are observed. Generally, C-H stretching vibrations of the tetrazole ring proton appear at higher frequencies. The C=N and N=N stretching vibrations within the tetrazole ring typically give rise to a series of absorptions in the fingerprint region.

For the cyclopentyl group, the C-H stretching vibrations of the methylene (B1212753) (-CH2-) groups are expected in the 2950-2850 cm⁻¹ region. The scissoring and rocking vibrations of these methylene groups will appear at lower frequencies.

Table 1: Expected FT-IR Vibrational Frequencies for 1-Cyclopentyl-1H-tetrazole

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
CyclopentylC-H Stretch2950 - 2850
-CH₂- Scissoring~1465
-CH₂- Rocking~725
Tetrazole RingC-H Stretch~3130
C=N Stretch1680 - 1620
N=N Stretch1500 - 1400
Ring Vibrations1100 - 900

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the tetrazole ring and the C-C bond vibrations of the cyclopentyl ring are expected to be prominent in the Raman spectrum.

Studies on 1H-tetrazole have shown that the N-H stretching vibration is observed in the 3200-2900 cm⁻¹ region in the Raman spectrum. pnrjournal.com The tetrazole ring vibrations typically appear in the 1200-1500 cm⁻¹ range. While specific Raman data for this compound is scarce, the analysis of related tetrazole compounds provides a basis for the interpretation of its expected spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentyl ring and the single proton on the tetrazole ring. The proton attached to the C5 carbon of the tetrazole ring is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-9.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring. rsc.orgnih.gov

The protons of the cyclopentyl group will exhibit more complex splitting patterns. The proton on the carbon directly attached to the tetrazole ring (C1') will be a multiplet, and its chemical shift will be influenced by the adjacent nitrogen atom. The remaining methylene protons of the cyclopentyl ring will appear as multiplets in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Multiplicity Predicted Chemical Shift (δ, ppm)
Tetrazole H-5Singlet8.0 - 9.5
Cyclopentyl H-1'Multiplet4.5 - 5.5
Cyclopentyl -CH₂-Multiplets1.5 - 2.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR, ¹³C-APT)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a single signal is expected for the carbon atom of the tetrazole ring (C5), typically in the range of δ 140-150 ppm. rsc.org

The cyclopentyl group will show multiple signals corresponding to the different carbon environments. The carbon atom directly bonded to the tetrazole ring (C1') will be the most downfield of the cyclopentyl carbons. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be useful to distinguish between the CH and CH₂ groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Tetrazole C-5140 - 150
Cyclopentyl C-1'55 - 65
Cyclopentyl -CH₂-20 - 40

Other Advanced NMR Techniques

While not commonly reported for this specific molecule, advanced NMR techniques could provide further structural confirmation. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity between the cyclopentyl ring and the tetrazole nucleus. For fluorinated derivatives of this compound, ¹⁹F NMR would be an essential tool for characterization.

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of a compound's molecular weight and elemental composition. The fragmentation patterns observed can also provide significant structural information. While general fragmentation behaviors of the tetrazole class of compounds have been studied cdnsciencepub.comnih.gov, specific data for this compound is not documented in the available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that separates compounds in a liquid mobile phase before their introduction into a mass spectrometer. It is widely used for the analysis of non-volatile and thermally labile compounds. A thorough search did not yield any specific LC-MS studies, including retention times, ionization conditions, or mass-to-charge ratios, for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. The technique separates compounds in a gaseous mobile phase before mass analysis. Information regarding the GC-MS analysis of this compound, such as its retention index, elution temperature, and specific electron ionization (EI) fragmentation pattern, is not present in the reviewed scientific literature. General mass spectral data is available for the parent compound, 1H-tetrazole, but not for its cyclopentyl derivative nist.gov.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. No published HRMS data that would confirm the exact mass and elemental composition of this compound could be located.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing. While the crystal structures of many tetrazole derivatives have been analyzed to understand their molecular geometry and intermolecular interactions core.ac.uknih.govacs.orgnih.gov, specific crystallographic data for this compound is absent from the literature.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

This technique involves diffracting X-rays from a single crystal of a compound to determine its absolute molecular structure. No reports detailing the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction were found. Consequently, data tables containing atomic coordinates, unit cell dimensions, space group, and other crystallographic parameters are not available.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline phases of a bulk material, providing a characteristic fingerprint of its crystal structure. No PXRD patterns or related data for this compound have been published, precluding any analysis of its crystalline phase or purity.

Elemental Analysis

Elemental analysis of this compound is a quantitative method used to determine the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This analysis is fundamental to confirm that the empirical formula aligns with the proposed molecular structure. The molecular formula for this compound is C₆H₁₀N₄, which corresponds to a molecular weight of 138.17 g/mol .

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms (C ≈ 12.01 g/mol , H ≈ 1.008 g/mol , N ≈ 14.01 g/mol ). These calculated values provide a benchmark against which experimentally determined data from combustion analysis are compared. A close correlation between the theoretical and found values, typically within ±0.4%, is a strong indicator of the sample's purity and the correctness of its assigned structure.

Below are the detailed theoretical research findings for the elemental composition of this compound.

Table 1: Theoretical Elemental Analysis Data for this compound (C₆H₁₀N₄)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011672.06652.18
HydrogenH1.0081010.0807.30
NitrogenN14.007456.02840.55
Total 138.174 100.00

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular structure and properties of 1-Cyclopentyl-1H-tetrazole. These computational methods offer a detailed perspective at the atomic level, which is often challenging to obtain through experimental techniques alone.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method utilized to predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization is commonly performed using the B3LYP functional combined with a 6-31G(d,p) or a more extensive 6-311++G(d,p) basis set. These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Predicted Optimized Geometric Parameters of the this compound Moiety (Based on DFT B3LYP/6-31G(d) calculations of analogous 1-alkyl-1H-tetrazoles)

ParameterBond/AnglePredicted Value
Bond LengthN1-N2~1.35 Å
N2-N3~1.29 Å
N3-N4~1.35 Å
N4-C5~1.32 Å
C5-N1~1.34 Å
N1-C(cyclopentyl)~1.47 Å
Bond AngleN1-N2-N3~108°
N2-N3-N4~110°
N3-N4-C5~107°
N4-C5-N1~106°
C5-N1-N2~109°
C5-N1-C(cyclopentyl)~125°
N2-N1-C(cyclopentyl)~126°

Note: These values are estimations based on computational data for simpler 1-alkyl-1H-tetrazoles and may vary slightly for the cyclopentyl derivative.

Force Field Calculations and Normal Coordinate Analysis

Force field calculations and normal coordinate analysis are employed to understand the vibrational motions of a molecule. By calculating the force constants for each bond and angle, a set of normal vibrational modes can be determined. Each normal mode corresponds to a specific pattern of atomic motion and has a characteristic vibrational frequency. This analysis is crucial for interpreting infrared (IR) and Raman spectra.

Calculation of Vibrational Frequencies and IR Intensities

The vibrational frequencies and corresponding IR intensities of this compound can be calculated using DFT methods, typically at the same level of theory as the geometry optimization. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

The vibrational spectrum can be divided into regions corresponding to the tetrazole ring modes, the cyclopentyl group modes, and the vibrations of the linkage between them.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes of this compound (Based on DFT calculations of analogous compounds)

Predicted Frequency (cm⁻¹) (Scaled)Assignment
~3100-3150C-H stretching (tetrazole ring)
~2850-2960C-H stretching (cyclopentyl group)
~1450-1550N=N and C=N stretching (tetrazole ring)
~1450CH₂ scissoring (cyclopentyl group)
~1200-1300Tetrazole ring breathing modes
~1000-1100C-N stretching (ring-substituent)
~800-950CH₂ rocking/twisting (cyclopentyl group)
Below 800Ring deformation and torsional modes

Note: These are representative frequency ranges and specific assignments would require a detailed Total Energy Distribution analysis.

Total Energy Distribution Analysis

A Total Energy Distribution (TED) analysis provides a quantitative assignment of the calculated vibrational frequencies to specific internal coordinates (stretching, bending, torsion, etc.). This allows for a detailed understanding of the nature of each vibrational mode and helps to avoid ambiguous assignments based solely on frequency ranges. For a molecule like this compound, TED analysis would differentiate between pure and mixed vibrations, for instance, coupling between the tetrazole ring modes and the vibrations of the cyclopentyl substituent.

Conformational Analysis of the Cyclopentyl and Tetrazole Moieties

The tetrazole ring itself is a rigid, planar structure. The primary source of conformational flexibility in this compound arises from the cyclopentyl group. The cyclopentane (B165970) ring is not perfectly planar and exists in a dynamic equilibrium between two main non-planar conformations: the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). The energy barrier between these conformers is very low, allowing for rapid interconversion at room temperature.

The attachment of the tetrazole ring to the cyclopentyl group will influence the relative energies of these conformers. The orientation of the tetrazole ring relative to the cyclopentyl ring (axial vs. equatorial-like positions in the puckered conformations) will also lead to different conformers with distinct energies. Computational studies can map the potential energy surface of these conformations to identify the most stable arrangements and the energy barriers for their interconversion. The global minimum energy conformation is likely to be one that minimizes steric hindrance between the tetrazole ring and the hydrogen atoms of the cyclopentyl group.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and chemical properties. Key aspects of its electronic structure that are typically investigated computationally include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 1-alkyl-1H-tetrazoles, the HOMO is typically a π-orbital localized on the tetrazole ring, while the LUMO is a π*-orbital, also primarily on the ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the tetrazole ring, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Table 3: Predicted Electronic Properties of this compound (Based on DFT calculations of analogous compounds)

PropertyPredicted Value/Description
HOMO Energy~ -7.5 to -8.5 eV
LUMO Energy~ 0.5 to 1.5 eV
HOMO-LUMO Gap~ 8.0 to 10.0 eV
Molecular Electrostatic PotentialNegative potential localized on the tetrazole nitrogen atoms.
Mulliken ChargesNitrogen atoms of the tetrazole ring will carry a net negative charge.

Note: The specific energy values are estimations and can vary depending on the level of theory and basis set used in the calculation.

Investigation of Delocalization Energy

The stability of the tetrazole ring is significantly influenced by the delocalization of its π-electrons. The delocalization energy of the parent, unsubstituted tetrazole ring is approximately 209 kJ/mol, indicating substantial stabilization due to electron delocalization. wikipedia.org For this compound, the cyclopentyl group, being a saturated alkyl substituent, primarily exerts a weak positive inductive effect (+I). This effect introduces a minor perturbation to the electronic system of the tetrazole ring but is not expected to drastically alter the fundamental delocalization energy.

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are employed to quantify electron delocalization in substituted tetrazoles. nih.govacs.orgacs.org These analyses evaluate the interactions between occupied and unoccupied orbitals, providing a measure of electron delocalization. For 1-alkyl-substituted tetrazoles, the π-electron system, which involves six electrons distributed over the five-membered ring, remains largely intact, preserving the inherent stability conferred by electron delocalization. acs.org

Aromaticity Assessment of the Tetrazole Ring

The tetrazole ring in this compound is an aromatic system, fulfilling Hückel's rule with a cyclic, planar arrangement of atoms and 6 π-electrons. acs.org The aromaticity of this ring system is a key determinant of its chemical properties and stability. Computational chemistry offers several indices to quantify the degree of aromaticity.

Commonly used descriptors for aromaticity include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetism-based indices such as the Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov

HOMA: This index evaluates aromaticity based on the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system like benzene, while values approaching 0 suggest a non-aromatic system. nih.gov Computational studies on various 1H-tetrazoles show that they possess significant aromatic character, although some studies suggest the 2H-tautomer may be slightly more aromatic. iosrjournals.org

NICS: This method assesses aromaticity by calculating the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). rsc.org A large negative value is indicative of a diatropic ring current, a hallmark of aromaticity.

For this compound, the alkyl substituent at the N1 position influences the electronic distribution and geometry of the ring, thereby modulating its aromaticity. However, the fundamental aromatic character is retained.

Aromaticity IndexPrincipleIndication of Aromaticity
HOMA (Harmonic Oscillator Model of Aromaticity)Based on the geometry of the ring, specifically the deviation of bond lengths from an ideal aromatic value.Value approaches 1 for highly aromatic systems.
NICS (Nucleus-Independent Chemical Shift)Based on the magnetic properties of the ring, calculated as the negative of the magnetic shielding at or above the ring's center.Large negative values (e.g., -5 to -15 ppm for NICS(1)) indicate aromaticity.
ASE (Aromatic Stabilization Energy)Based on the energetic stabilization gained from π-electron delocalization, often calculated via isodesmic or homodesmotic reactions.A higher positive value indicates greater aromatic stabilization.

Intermolecular Interactions and Hydrogen Bonding Environments

The intermolecular forces in this compound are dictated by its molecular structure, which includes a polar N-H bond and several nitrogen atoms that can act as hydrogen bond acceptors. In the solid state, 1H-tetrazole derivatives typically exhibit strong intermolecular hydrogen bonds of the N-H···N type. nih.gov This interaction involves the hydrogen atom on N1 of one molecule and a lone pair on one of the sp²-hybridized nitrogen atoms (N3 or N4) of an adjacent molecule. These hydrogen bonds often lead to the formation of extended supramolecular structures, such as infinite chains or catemeric motifs. nih.gov

Comparison with Carboxylic Acid Analogs from a Structural and Energetic Perspective

The 1H-tetrazole group is a well-established bioisostere for the carboxylic acid group, a substitution strategy frequently used in medicinal chemistry. nih.gov This is due to several key similarities in their physicochemical properties, which can be analyzed from both structural and energetic viewpoints.

Structural Similarities and Differences:

Acidity: Both groups are acidic, with comparable pKa values (typically around 4.5-5), meaning they are both significantly deprotonated to their anionic forms at physiological pH. nih.govresearchgate.net

Hydrogen Bonding: Both functionalities can act as hydrogen bond donors (O-H and N-H) and have multiple acceptor sites (the oxygen atoms in carboxylates and the sp² nitrogen atoms in tetrazolates). nih.gov

Size and Geometry: A key structural difference is size. The tetrazole ring is larger than the carboxylic acid group. nih.gov Furthermore, computational and crystallographic studies have shown that the hydrogen-bonding environment around a tetrazole extends further, with hydrogen bonds being approximately 1.2 Å longer than those to a corresponding carboxylate. nih.govresearchgate.net

Energetic Similarities and Differences:

Hydrogen Bond Energies: High-level ab initio calculations show that despite the difference in length, the attractive energies of the hydrogen bonds formed by each pair (1H-tetrazole/–COOH and tetrazolate/–COO⁻) are very similar. nih.gov

Charge Delocalization: In the deprotonated state, the negative charge is delocalized over two oxygen atoms in the carboxylate anion. In the tetrazolate anion, the charge is delocalized over the five-membered ring system, involving four nitrogen atoms, resulting in a different electrostatic potential distribution. nih.gov

Lipophilicity: Tetrazole derivatives are generally more lipophilic than their carboxylic acid counterparts. nih.gov This can be attributed to the larger, less polar surface area of the heterocyclic ring compared to the carboxyl group.

Property1H-Tetrazole GroupCarboxylic Acid Group
pKa ~4.5 - 5.0~4.5 - 5.0
H-Bonding Role Donor (N-H) and Acceptor (N3, N4)Donor (O-H) and Acceptor (C=O)
H-Bond Distance (to acceptor) Longer (~1.2 Å further from core) nih.govShorter
H-Bond Energy Similar to carboxylic acids nih.govSimilar to tetrazoles nih.gov
Size LargerSmaller
Lipophilicity More lipophilicLess lipophilic
Anion Charge Delocalization Over five-membered ring (4 N atoms, 1 C atom)Over O-C-O system (2 O atoms, 1 C atom)

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming structural assignments. researchgate.netgrowingscience.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods, often with the B3LYP functional and basis sets like 6-311G(d,p). researchgate.netgrowingscience.com The calculated frequencies correspond to specific vibrational modes, such as N-H stretching, C-H stretching of the cyclopentyl group, and characteristic ring vibrations of the tetrazole moiety. Due to systematic errors in the harmonic approximation, calculated frequencies are often scaled by an empirical factor (typically ~0.96) to achieve better agreement with experimental IR spectra. mdpi.com This correlation allows for the confident assignment of observed absorption bands. researchgate.netpnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shieldings, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). growingscience.com These calculations can predict both ¹H and ¹³C NMR spectra with reasonable accuracy. nih.gov Comparing the predicted chemical shifts for the protons and carbons of the cyclopentyl and tetrazole rings with experimental data is a primary method for structure verification. pnrjournal.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectra. growingscience.com This allows for the assignment of electronic transitions, typically π→π* transitions within the aromatic tetrazole ring.

Advanced Applications and Materials Science Contributions

Role as Ligands in Coordination Chemistry

Tetrazole-based ligands are widely utilized in coordination chemistry to construct a variety of metal complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). arkat-usa.orgresearchgate.net The tetrazole moiety can coordinate to metal ions through its different nitrogen atoms, acting as a versatile building block for complex supramolecular architectures. arkat-usa.orgnih.gov

The synthesis of metal complexes involving cyclopentyl-tetrazole ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. Research has particularly focused on derivatives such as trans-1,2-di(tetrazol-1-yl)cyclopentane to create coordination compounds with transition metals like iron(II).

For instance, a family of one-dimensional (1D) coordination polymers has been synthesized using optically pure (RR)- and racemic (RR/SS)-trans-1,2-di(tetrazol-1-yl)cyclopentane ligands with Fe(II) salts. nih.gov In these complexes, the Fe(II) centers are bridged by two of the bis(tetrazole)cyclopentane ligands, creating a chain-like structure. nih.govacs.org The remaining coordination sites on the metal ion are typically occupied by solvent molecules or other co-ligands, such as nitriles (acetonitrile or propionitrile), resulting in a heteroleptic coordination environment. nih.govacs.org The general synthetic approach involves the self-assembly of these components under controlled conditions.

The multidentate nature of tetrazole ligands makes them excellent candidates for constructing coordination polymers and MOFs. unimi.itrsc.orgmdpi.com In the case of trans-1,2-di(tetrazol-1-yl)cyclopentane, the two tetrazole rings can bridge neighboring metal centers, leading to the formation of 1D polymeric chains. nih.govacs.org The structure of these chains and the way they pack in the solid state are influenced by factors such as the chirality of the ligand, the nature of the co-ligand, and the counter-anions present. nih.gov

While extensive research on 3D MOFs using 1-cyclopentyl-1H-tetrazole itself is not widely documented, the principles of MOF construction suggest its potential. Tetrazole-based linkers are known to form robust frameworks with diverse topologies. rsc.org The cyclopentyl group would act as a spacer, influencing the pore size and dimensionality of the resulting framework.

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.comresearchgate.net This property is of great interest for applications in molecular switches, sensors, and data storage devices. mdpi.com Iron(II) complexes with a d⁶ electron configuration are among the most studied SCO compounds. mdpi.com

The cyclopentyl group, as part of the trans-1,2-di(tetrazol-1-yl)cyclopentane ligand, plays a crucial role in the SCO behavior of the resulting Fe(II) complexes. The steric bulk and conformational flexibility of the cyclopentyl ring influence the ligand field strength around the Fe(II) center. This, in turn, affects the energy difference between the LS and HS states, a critical parameter for observing SCO. mdpi.comrsc.org The specific geometry imposed by the cyclopentyl bridge between the two tetrazole donors facilitates the formation of a coordination environment conducive to spin-state switching. acs.org

A significant finding in the study of trans-1,2-di(tetrazol-1-yl)cyclopentane-based Fe(II) complexes is the profound influence of chirality on the SCO properties. acs.org The use of a homochiral (optically pure) ligand versus a heterochiral (racemic) mixture results in dramatically different magnetic behaviors.

Fe(II) coordination polymers synthesized with the homochiral (RR)-trans-1,2-di(tetrazol-1-yl)cyclopentane ligand exhibit abrupt and complete thermal spin-crossover. nih.gov In contrast, when a racemic mixture of (RR) and (SS) enantiomers is used to form the polymer chain, the SCO behavior is completely quenched, and the resulting complexes remain in the high-spin state down to low temperatures. nih.govacs.org This "racemization" effect within the polymeric chain alters the structure and the intermolecular interactions, including the anion network, which suppresses the spin transition. nih.gov This demonstrates that chirality can be a critical design element for controlling spin-state switching in molecular materials.

Table 1. Spin-Crossover Properties of Fe(II) Coordination Polymers with trans-1,2-di(tetrazol-1-yl)cyclopentane Ligands. nih.govacs.org
ComplexLigand ChiralityCo-LigandSCO BehaviorTransition Temperature (T₁/₂)
Fe((RR)-C₇H₁₀N₈)₂(CH₃CN)₂₂·2CH₃CN (1B·solv)Homochiral (RR)AcetonitrileAbrupt, Complete SCO144 K
Fe((RR)-C₇H₁₀N₈)₂(C₂H₅CN)₂₂ (2B)Homochiral (RR)PropionitrileAbrupt, Complete SCO228 K
Fe((RR)-C₇H₁₀N₈)₂(CH₃CN)₂₂ (1B, desolvated)Homochiral (RR)AcetonitrileSCO215 K
Fe((RR/SS)-C₇H₁₀N₈)₂(CH₃CN)₂₂ (1A)Heterochiral (Racemic)AcetonitrileQuenched (Stable HS)N/A
Fe((RR/SS)-C₇H₁₀N₈)₂(C₂H₅CN)₂₂ (2A)Heterochiral (Racemic)PropionitrileQuenched (Stable HS)N/A

Spin-Crossover (SCO) Phenomena in Transition Metal Complexes

Development of Functional Materials Beyond Energetics

While a significant portion of research on tetrazole compounds has historically focused on their high-energy characteristics, the unique chemical properties of the tetrazole ring lend themselves to a variety of other advanced material science applications. The exploration of this compound in functional materials beyond energetics is a more specialized and emerging field. However, by examining the established roles of analogous N-substituted tetrazoles, a clear potential for this compound emerges in areas such as coordination polymers and corrosion inhibition.

The versatility of the tetrazole moiety stems from its electronic structure, high nitrogen content, and ability to act as a robust coordinating ligand. nih.govresearchgate.net The four nitrogen atoms of the tetrazole ring can act as potent ligands, capable of coordinating with various metal ions to form stable complexes. nih.gov This makes N-substituted tetrazoles, including this compound, attractive building blocks for the synthesis of multi-dimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgunimi.it

These materials are constructed from metal ions or clusters linked together by organic ligands, creating extended networks with tunable properties. The choice of the organic ligand is critical in determining the final architecture and function of the material. In this context, the substituent at the N1 position of the tetrazole ring plays a pivotal role in dictating the steric and electronic environment around the coordinating nitrogen atoms.

The cyclopentyl group in this compound introduces specific characteristics compared to simpler alkyl or aryl substituents:

Steric Hindrance: The bulky and conformationally distinct nature of the cyclopentyl ring can influence the crystal packing and dimensionality of coordination polymers. Research on coordination polymers built from ligands with different cycloalkyl groups (cyclobutyl vs. cyclopentyl) has shown that such variations can impose higher rigidity and alter the distances between metal centers, which in turn affects the thermal stability and magnetic properties of the resulting material. rsc.org

Modulation of Properties: The steric and electronic profile of the cyclopentyl group can be used to fine-tune the properties of functional materials. For instance, in photoluminescent CPs, the ligand structure dictates the coordination environment of the metal ion, which can influence the emission spectra. nih.gov By creating specific spatial arrangements, ligands like this compound could lead to materials with unique optical or magnetic behaviors.

The following table provides a comparative analysis of the predicted influence of different N1-substituents on the properties of hypothetical tetrazole-based coordination polymers, based on established chemical principles.

PropertyN1-MethylN1-PhenylN1-Cyclopentyl (Predicted)Rationale
Steric Influence LowModerate (Planar)High (Non-planar)The bulky, three-dimensional structure of the cyclopentyl group provides significant steric hindrance, which can prevent dense packing and create more open framework structures. rsc.org
Framework Rigidity LowHighModerate to HighThe conformational flexibility of the cyclopentyl ring can influence the final framework structure, potentially leading to unique network topologies compared to rigid phenyl or small methyl groups. rsc.org
Solubility in Organic Solvents VariesModerateHighThe significant hydrophobic character of the cyclopentyl group is expected to enhance solubility in nonpolar organic solvents. uvic.ca
Potential for Porosity LowModerateHighIncreased steric hindrance from the cyclopentyl group can inhibit interpenetration of networks, potentially leading to materials with accessible pores for gas adsorption. acs.org

Another significant application for tetrazole derivatives beyond energetics is in the field of corrosion inhibition. Tetrazoles are effective corrosion inhibitors for various metals, such as copper and steel, in acidic environments. researchgate.netacs.org Their inhibitory action is attributed to the ability of the molecule to adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. nih.govnih.gov The lone pair electrons on the nitrogen atoms and the π-electrons of the ring facilitate this adsorption. acs.org

The substituent on the tetrazole ring modifies the electron density and, consequently, the strength of the adsorption and the inhibition efficiency. The cyclopentyl group, as an alkyl group, is weakly electron-donating. This property can enhance the electron density on the tetrazole ring, potentially strengthening its coordination to the metal surface and improving its performance as a corrosion inhibitor. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Cyclopentyl-1H-tetrazole, and how do they differ in methodology?

  • Methodology : The synthesis of this compound derivatives typically involves cyclization of nitriles with azides. For example, continuous flow synthesis using hydrazoic acid and nitriles under high-temperature microreactor conditions ensures scalability and safety . Alternatively, nano-TiCl4_4·SiO2_2 catalysts in solvent-free conditions improve reaction efficiency (yields >85%) by reducing side reactions .
  • Key Considerations : Reaction time, catalyst loading, and solvent selection (e.g., PEG-400 for eco-friendly synthesis) significantly impact yield and purity.

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., -NH at ~3449 cm1^{-1}, C-S-C at 1014 cm1^{-1}) .
  • 1^1H NMR : Confirms substituent environments (e.g., aromatic protons at δ 7.87–8.18 ppm, tetrazole -NH at δ 8.82 ppm) .
  • X-ray Crystallography : Resolves crystal packing and molecular geometry (e.g., SHELX refinement for high-resolution data) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Use tightly sealed goggles and impermeable gloves to avoid skin/eye contact .
  • Employ respiratory filters in low-exposure scenarios and self-contained devices for prolonged use .
  • Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

  • Methodology :

  • Catalyst Screening : Nano-TiCl4_4·SiO2_2 reduces reaction time to 2–3 hours with >90% yield .
  • Solvent Optimization : PEG-400 minimizes toxicity and improves solubility for heterocyclic systems .
  • Temperature Control : Microreactor systems (150–200°C) prevent decomposition of thermally sensitive intermediates .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. methyl groups on antifungal activity) using standardized assays .
  • Data Normalization : Account for variations in experimental conditions (e.g., MIC values against C. albicans under different pH levels) .
    • Example : Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced antibacterial activity due to improved membrane penetration .

Q. What role does this compound play in crystal structure determination via SHELX software?

  • Methodology :

  • SHELXL Refinement : Utilizes high-resolution X-ray data to model tetrazole ring geometry and hydrogen-bonding networks .
  • Twinned Data Analysis : SHELXPRO interfaces resolve overlapping reflections in macromolecular crystals .

Q. How do catalytic methods compare in synthesizing 5-substituted 1H-tetrazoles?

  • Comparative Analysis :

MethodCatalystYield (%)Reaction TimeReference
Continuous FlowNone (Microreactor)85–9210–15 min
Solvent-FreeNano-TiCl4_4·SiO2_290–952–3 hr
TBAF-CatalyzedTBAF80–886–8 hr

Q. What computational approaches are suitable for modeling this compound interactions?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide drug design .
  • Molecular Docking : Simulate binding affinities with target enzymes (e.g., CYP51 for antifungal activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.